Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with a molecular formula of C11H17NO3·HCl. It is known for its unique structure, which includes a trimethoxyphenyl group attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl[(2,4,6-trimethoxyphenyl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: Contains an additional methyl group on the amine moiety.
4-Methyl-2,5-β-trimethoxyphenethylamine hydrochloride: A related compound with a different amine structure.
Uniqueness
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H18ClNO3 |
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Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-methyl-1-(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-10(14-3)11(15-4)6-9(8)13-2;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
VMDYVWVVMPAVCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1OC)OC)OC.Cl |
Origin of Product |
United States |
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